3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole is a heterocyclic compound that features a unique combination of isoxazole and pyrrolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives.
Introduction of the Isoxazole Ring: This step often involves the reaction of appropriate nitrile oxides with alkenes or alkynes to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors.
Cancer Research: Studies have shown its efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It targets the fibroblast growth factor receptors, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition results in the induction of apoptosis and inhibition of cancer cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolopyridine core and exhibit potent kinase inhibitory activities.
Pyrrolo[3,4-b]pyridin-5-ones: These compounds also feature a pyrrolopyridine core but differ in their substitution patterns and biological activities.
Uniqueness
3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of isoxazole and pyrrolopyridine moieties makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-5-11-10(14-6-9)3-4-13-11/h3-6,13H,1-2H3 |
InChI Key |
FQVZFGLWZZXRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=CN3)N=C2 |
Origin of Product |
United States |
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